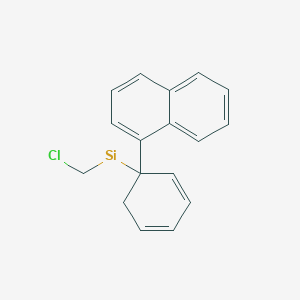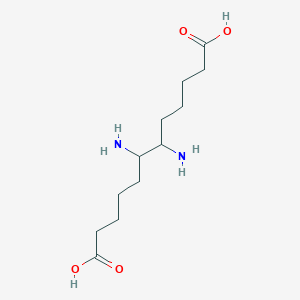![molecular formula C6H14NO4PS B14706963 Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate CAS No. 23505-16-0](/img/structure/B14706963.png)
Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate is a chemical compound with the molecular formula C6H14NO4PS and a molecular weight of 227.218 g/mol . This compound is known for its unique structure, which includes a carbamate group, a phosphoryl group, and a methylsulfanyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate typically involves the reaction of isopropyl alcohol with methoxy(methylsulfanyl)phosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phosphoryl group can be reduced to a phosphine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphines.
Substitution: Carbamates with different substituents.
Applications De Recherche Scientifique
Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate is used in various scientific research applications, including:
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: As a potential therapeutic agent due to its ability to interact with biological molecules.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The phosphoryl group can participate in phosphorylation reactions, modifying the activity of proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate: Unique due to its combination of carbamate, phosphoryl, and methylsulfanyl groups.
Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]urea: Similar structure but with a urea group instead of a carbamate group.
Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]thiocarbamate: Similar structure but with a thiocarbamate group instead of a carbamate group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
23505-16-0 |
|---|---|
Formule moléculaire |
C6H14NO4PS |
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
propan-2-yl N-[methoxy(methylsulfanyl)phosphoryl]carbamate |
InChI |
InChI=1S/C6H14NO4PS/c1-5(2)11-6(8)7-12(9,10-3)13-4/h5H,1-4H3,(H,7,8,9) |
Clé InChI |
FIBCNZGCVSSFDU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)NP(=O)(OC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


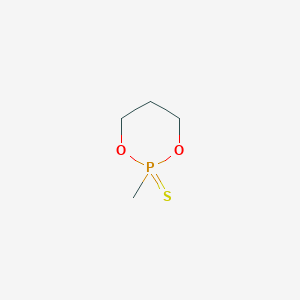
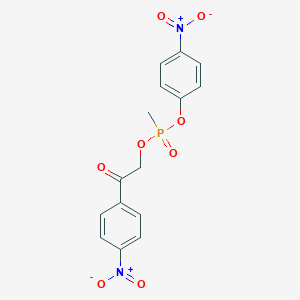
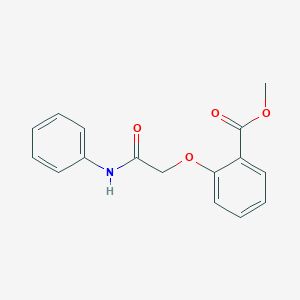

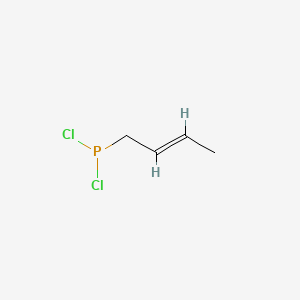
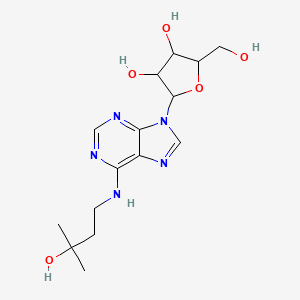
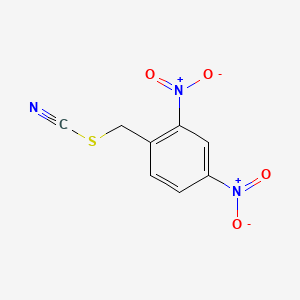
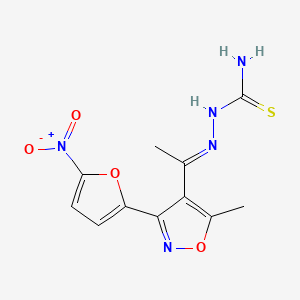
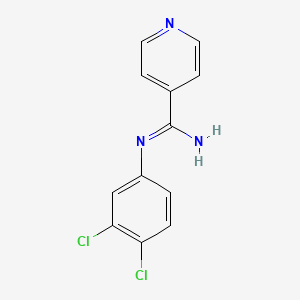
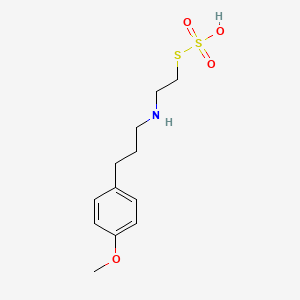
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
